molecular formula C26H50O4 B167166 Diisodecyl adipate CAS No. 27178-16-1

Diisodecyl adipate

Cat. No. B167166
CAS RN: 27178-16-1
M. Wt: 426.7 g/mol
InChI Key: YKGYQYOQRGPFTO-UHFFFAOYSA-N
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Description

Diisodecyl adipate (DIDA) is an adipate-based plasticizer . It is used in the development of biodegradable films using thermoplastic starch and poly(lactic acid) . It may also be used in the preparation of cellulose triacetate-based films for the fabrication of optical devices .


Molecular Structure Analysis

The molecular formula of DIDA is C26H50O4 . Its molecular weight is 426.6728 . The IUPAC Standard InChI is InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 .


Physical And Chemical Properties Analysis

DIDA is a liquid with a refractive index of n20/D 1.452 (lit.) . It has a melting point of 27.4 °C (lit.) . It is soluble in hexane, toluene, ethanol, and acetone, but insoluble in water and propylene glycol . Its density is 0.916 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application in Plasticizer Research

Diisodecyl adipate (DIA) is extensively used as a non-phthalate plasticizer in various products. Research by Wei et al. (2023) integrated in silico and in vitro methodologies to assess DIA's impact on cellular homeostasis, particularly its effects on lipid metabolism. This study is significant in understanding the potential health implications of DIA use in consumer products.

Influence on Material Properties

Another study by Shirai et al. (2016) investigated the effect of adipate esters, including DIA, on the mechanical and barrier properties of poly(lactic acid)/thermoplastic starch sheets. The research revealed that DIA improved the mechanical and barrier properties of these materials, indicating its effectiveness as a plasticizer.

Role in Adipose Tissue Research

Although not directly related to DIA, studies in the field of adipose tissue research provide context for understanding the potential biological impacts of adipate derivatives. For example, Kusminski and Scherer (2009) and Stern et al. (2016) explored adiponectin's role in metabolic homeostasis, which is relevant for understanding how adipate derivatives might interact with metabolic pathways.

Synthesis and Chemical Studies

Studies on the synthesis of adipate derivatives provide insights into the chemical properties and potential applications of DIA. Kai (2008) focused on synthesizing diisopropyl adipate, highlighting the methods and conditions for creating adipate esters. Similarly, Xi-lan (2008) researched the catalytic synthesis of diisooctyl adipate, a plasticizer related to DIA.

Biomedical and Health Implications

Understanding the broader context of adipate-related research helps in assessing DIA's health implications. Wang et al. (2008) investigated liver X receptor α as a transcriptional repressor in adipose tissue, shedding light on the complex interactions within metabolic systems where adipate derivatives might play a role.

Future Directions

The future of DIDA lies in its potential for use in the development of biodegradable films and other applications. Its ability to blend with other materials like PVC opens up possibilities for its use in various industries .

properties

IUPAC Name

bis(8-methylnonyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYQYOQRGPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274202
Record name Bis(8-methylnonyl) hexanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID80274202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Hexanedioic acid, 1,6-diisodecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Diisodecyl adipate

CAS RN

27178-16-1, 142-53-0
Record name Diisodecyl adipate
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Record name Monoplex DDA
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Record name Hexanedioic acid, 1,6-diisodecyl ester
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Record name Bis(8-methylnonyl) hexanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisodecyl adipate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISODECYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A standard 2-liter esterification apparatus was charged with 292 g adipic acid and 727 g isodecyl alcohol. The mixture was heated to reflux, removing water as formed. After 30 minutes of reflux the temperature was 215° C. and 40 ml of water was collected, at which time 0.9 g of catalyst compound ATC-I was added to the flask. The pressure was reduced as needed to maintain the reflux temperature at 220° C. After an additional 45 minutes the water of reaction was collected and the acid number of the residue was measured to be 0.01 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 20 torr. The reaction mixture was cooled to 170° C., the catalyst was hydrolyzed and the remaining alcohol removed by steam distillation using 100 ml water during 2 hours at 100 torr. The residue was filtered with a No. 1 Whatman paper coated with diatomaceous earth to yield a clear residue product diisodecyl adipate (DIDA) (nD25 =1.4502) having an acid number of 0.05 mg KOH/g and color of 15 APHA. The product remained clear after storage for six months at ambient temperature.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
727 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
H Shimada, S Nobukawa, M Yamaguchi - Carbohydrate polymers, 2015 - Elsevier
… Commercially available plasticizers such as diethyl phthalate (DEP) and diisodecyl adipate (DIDA), which are involatile liquid, were used in this study without further purification. Both of …
Number of citations: 16 www.sciencedirect.com
SR Kunst, LVR Beltrami, HRP Cardoso… - Industrial & …, 2014 - ACS Publications
… a sol–gel process consisting of alkoxides precursors 3-(trimethoxysilylpropyl)methacrylate (TMSPMA) and tetraethoxysilane (TEOS) with the addition of the plasticizer diisodecyl adipate …
Number of citations: 12 pubs.acs.org
K KATO, T NAKAOKA, K ITO - Food Hygiene and Safety Science …, 1984 - jstage.jst.go.jp
Two kinds of plasticizers were identified in polyvinyl chloride (PVC) films used for food packaging. One of them was diisononyl adipate, and the other was a mixture of di-n-hexyl adipate, …
Number of citations: 3 www.jstage.jst.go.jp
MA Shirai, JB Olivato, IM Demiate, CMO Müller… - Polímeros, 2016 - SciELO Brasil
… (TPS) plasticized with adipate esters (diisodecyl adipate and diethyl adipate) having different … The sheets plasticized with diisodecyl adipate (DIA), having a higher molecular weight, had …
Number of citations: 26 www.scielo.br
S Asadauskas, SZ Erhan - Journal of the American Oil Chemists' Society, 1999 - Springer
… Effects of dilution with major biodegradable fluids, namely poly alpha olefin (PAO 2), diisodecyl adipate (DIDA), and oleates, as well as impact of pour point depressant (PPD), were …
Number of citations: 219 link.springer.com
JM Cano, ML Marın, A Sanchez, V Hernandis - Journal of Chromatography …, 2002 - Elsevier
A new method based on the application of microwave radiation to the extraction of adipate plasticizers from poly(vinyl chloride) PVC plastics is described. The experimental conditions …
Number of citations: 119 www.sciencedirect.com
MA Shirai, MVE Grossmann, S Mali, F Yamashita… - Carbohydrate …, 2013 - Elsevier
… , Brazil), and commercial glycerol (Dinâmica, Brazil) as plasticizing for the starch; diisodecyl adipate (426.67 g/mol), diethyl adipate (202.25 g/mol), … Diethyl adipate or diisodecyl adipate. …
Number of citations: 188 www.sciencedirect.com
T Helps, M Taghavi, J Rossiter - Smart Materials and Structures, 2019 - iopscience.iop.org
… As a proof of concept, we demonstrate a new anodophilic material composed of PVC and DIDA (diisodecyl adipate), a plasticiser with a flash point of 213 C and boiling point of 349 C […
Number of citations: 19 iopscience.iop.org
A ALDEHYDE, AM SILICATE, AAD ESTER… - Reproductive Toxicology, 1987
Number of citations: 0
KS Raquel, BLV Rossa, CHR Piaggio, MT Lemos - 2014
Number of citations: 0

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